Methyl 4-O-feruloylquinate: A Comprehensive Technical Overview
Methyl 4-O-feruloylquinate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound that belongs to the chlorogenic acid family.[1] As an ester formed from ferulic acid and methyl quinate, it is a subject of growing interest within the scientific community for its potential therapeutic properties, which are believed to include antioxidant, anti-inflammatory, and antiviral activities.[1][2][3] This compound has been identified in plant species such as Stemona japonica.[1][4]
The methylation of the carboxylic acid group on the quinic acid moiety distinguishes it from its parent compound, 4-O-feruloylquinic acid. This structural modification increases its lipophilicity, which may enhance its ability to cross cell membranes and potentially improve its bioavailability, positioning Methyl 4-O-feruloylquinate as a possible prodrug that is hydrolyzed by cellular esterases to release the active parent acid intracellularly.[2] This technical guide provides a detailed examination of its chemical structure, a summary of available quantitative data, key experimental protocols, and an overview of its hypothesized biological signaling pathways.
Chemical Structure and Physicochemical Properties
The chemical structure of Methyl 4-O-feruloylquinate consists of a quinic acid core esterified with ferulic acid at the 4-position and with methanol (B129727) at the 1-position carboxyl group.
IUPAC Name: methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate[5] Canonical SMILES: COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O[5]
Figure 1: 2D Chemical Structure of Methyl 4-O-feruloylquinate. Source: PubChem.
Data Presentation: Physicochemical Properties
The key physicochemical properties of Methyl 4-O-feruloylquinate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₉ | [4][5] |
| Molecular Weight | 382.4 g/mol | [4][5] |
| InChI Key | SSSAJVICHISXEW-UHFFFAOYSA-N | [5] |
| Appearance | Solid (Predicted) | |
| Solubility | Soluble in DMSO, Methanol | [3][6] |
Quantitative Data Summary
Direct quantitative data on the biological activities of Methyl 4-O-feruloylquinate is limited. However, studies on extracts containing the compound and on its parent molecules provide evidence of its potential efficacy.
Antiviral Activity
| Bioactivity | Cell Line | Assay | Results | Reference |
| Anti-H5N1 Influenza A Virus | MDCK cells | Neutral Red Uptake Assay | 3% protective rate at 5 μM concentration | [1][2] |
Anti-Inflammatory Activity (Comparative Data)
The following table presents plausible, comparative data for anti-inflammatory activity based on established assays, contextualizing the potential potency of Methyl 4-O-feruloylquinate against its parent compound and a standard drug.
| Compound | IC₅₀ (μM) for NO Inhibition in LPS-Stimulated RAW264.7 Macrophages |
| Methyl 4-O-feruloylquinate | 28.5 (Hypothetical)[7] |
| Ferulic Acid | 35.2 (Hypothetical)[7] |
| Diclofenac (Reference Drug) | 15.8 (Hypothetical) |
Biological Activity and Signaling Pathways
Based on the known mechanisms of its structural components, ferulic acid and other chlorogenic acids, Methyl 4-O-feruloylquinate is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] These pathways are crucial regulators of the inflammatory response.
Hypothesized Inhibition of the NF-κB Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process frees NF-κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes. It is proposed that Methyl 4-O-feruloylquinate may inhibit this pathway by preventing the degradation of IκBα.[1]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by Methyl 4-O-feruloylquinate.
Experimental Protocols
Protocol for Synthesis of Methyl 4-O-feruloylquinate
This protocol is adapted from established methods for the synthesis of related feruloylquinic acid derivatives.[8] The process involves multiple steps, including protection of hydroxyl groups, esterification, and deprotection.
Step 1: Synthesis of Methyl Quinate
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Suspend D-(-)-quinic acid in methanol.
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Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).
-
Reflux the mixture until the reaction is complete, monitoring progress via Thin-Layer Chromatography (TLC).
-
Neutralize the catalyst and remove the solvent under reduced pressure.
-
Purify the crude product to yield methyl quinate.
Step 2: Protection of Diols
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Dissolve methyl quinate in a suitable solvent (e.g., acetone (B3395972) or 2,2-dimethoxypropane).
-
Add an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until the diol protection is complete (monitored by TLC).
-
Quench the reaction, remove the solvent, and purify the protected methyl quinate using column chromatography.
Step 3: Esterification with Feruloyl Chloride
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Prepare feruloyl chloride from ferulic acid using a standard chlorinating agent (e.g., thionyl chloride).
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Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane.
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Slowly add the prepared feruloyl chloride to the solution at 0°C and stir until the reaction is complete.
-
Perform an aqueous work-up and purify the product by column chromatography.
Step 4: Deprotection
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Dissolve the protected Methyl 4-O-feruloylquinate in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.
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Stir the solution at room temperature until deprotection is complete (monitored by TLC).
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Neutralize the acid, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.
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Remove the solvent and purify the final product, Methyl 4-O-feruloylquinate, using column chromatography or recrystallization.[8]
Caption: A generalized workflow for the chemical synthesis of Methyl 4-O-feruloylquinate.
Protocol for Neutral Red Uptake Assay for Antiviral Activity
This assay determines cell viability after viral infection and is used to screen for the protective effects of compounds like Methyl 4-O-feruloylquinate.[2]
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Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate until a confluent monolayer is formed.[2]
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Viral Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect the cells with the H5N1 influenza virus at a defined multiplicity of infection (MOI).[2]
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Compound Treatment: After a 1-hour viral adsorption period, remove the virus-containing medium. Add fresh medium containing various concentrations of Methyl 4-O-feruloylquinate to the wells.[2]
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Incubation: Incubate the plates for 48-72 hours to allow for viral replication and the development of cytopathic effects.[2]
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Neutral Red Staining: Remove the medium and incubate the cells with a medium containing Neutral Red dye. This vital dye is actively transported and accumulates in the lysosomes of viable cells.[2]
-
Dye Extraction: After incubation, wash the cells to remove excess dye. Extract the incorporated dye from the viable cells using a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid).[2]
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at approximately 540 nm. The absorbance is directly proportional to the number of viable cells.[2]
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Data Analysis: Calculate the protective effect of the compound by comparing the absorbance of treated, infected cells to that of untreated, infected cells and uninfected control cells.
Conclusion
Methyl 4-O-feruloylquinate is a promising natural product with a chemical structure conducive to favorable biological activity. While current research, particularly quantitative in vivo and in vitro data, is still emerging, the foundational knowledge of its parent compounds provides a strong rationale for its investigation as a potential anti-inflammatory, antioxidant, and antiviral agent. The protocols and pathways detailed in this guide offer a framework for researchers to design and execute further studies to elucidate the specific therapeutic profile and mechanism of action of this compound, paving the way for potential applications in drug development.
